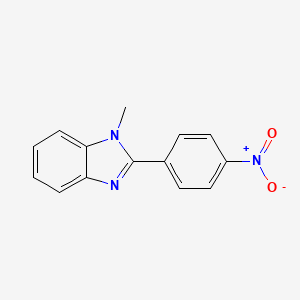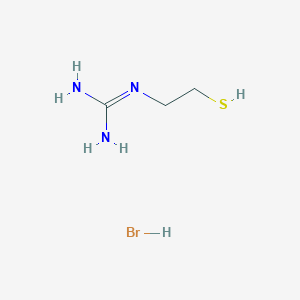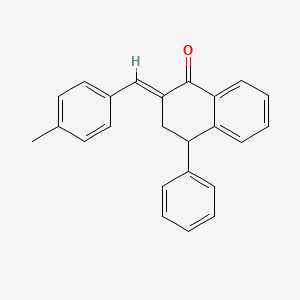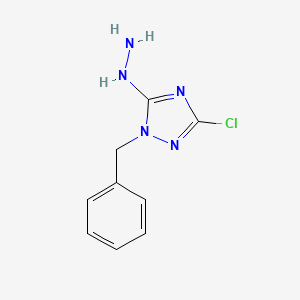![molecular formula C12H10N6O B11712693 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a purine base linked to a phenolic group through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 6-hydrazinylpurine with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones
Reduction: Hydrazines
Substitution: Alkylated or acylated phenolic derivatives
科学的研究の応用
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can further influence its biological activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
類似化合物との比較
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can be compared with other similar compounds, such as:
6-Hydrazinylpurine: Lacks the phenolic group, making it less versatile in certain reactions.
Salicylaldehyde: Lacks the purine base, limiting its biological applications.
Hydrazones: General class of compounds with varying substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a purine base and a phenolic group, providing a versatile scaffold for various chemical and biological studies.
特性
分子式 |
C12H10N6O |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
3-[(Z)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-2-8(4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5- |
InChIキー |
AGMDIAWFBOQLMY-ZWSORDCHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=NC=NC3=C2NC=N3 |
正規SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)


![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)

